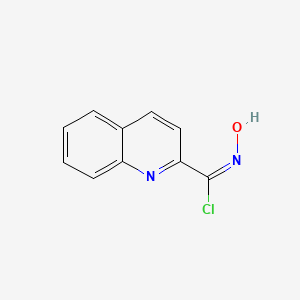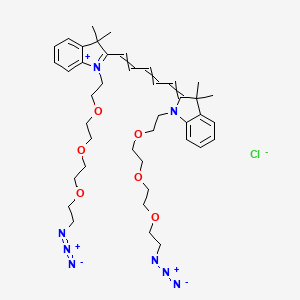![molecular formula C15H15N5O2S2 B14097648 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097648.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrazole ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole intermediates. The thiadiazole ring can be synthesized through the reaction of ethyl isothiocyanate with hydrazine hydrate, followed by cyclization with sulfur. The pyrazole ring is often prepared by the condensation of hydrazine with a β-diketone. These intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the highest purity and efficiency.
化学反应分析
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
科学研究应用
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Similar compounds include other thiadiazole and pyrazole derivatives, such as:
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
What sets N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.
属性
分子式 |
C15H15N5O2S2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5O2S2/c1-3-23-15-20-19-14(24-15)16-13(22)11-7-10(17-18-11)9-6-8(2)4-5-12(9)21/h4-7,21H,3H2,1-2H3,(H,17,18)(H,16,19,22) |
InChI 键 |
FYTPZKUCZOGQJG-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B14097574.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14097587.png)
![2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B14097592.png)

![2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097601.png)
![1-{2-[(4-methoxyphenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14097604.png)
![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097617.png)
![methyl 4-[(E)-{2-[(5-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B14097622.png)
![3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate](/img/structure/B14097628.png)


![1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097644.png)
![N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide](/img/structure/B14097646.png)
